molecular formula C8H16ClNO B6276592 {5-azaspiro[2.5]octan-6-yl}methanol hydrochloride CAS No. 2763758-87-6

{5-azaspiro[2.5]octan-6-yl}methanol hydrochloride

Cat. No. B6276592
CAS RN: 2763758-87-6
M. Wt: 177.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-azaspiro[2.5]octan-6-yl}methanol hydrochloride (5-ASP-OH HCl) is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is a member of the class of azaspiro compounds, which are characterized by a cyclic spiro structure. 5-ASP-OH HCl has been studied for its ability to act as a potent agonist of the 5-HT2A receptor, which is involved in various physiological processes related to cognition, emotion, and behavior. In addition, 5-ASP-OH HCl has been found to have potential applications in the fields of neuroscience, pharmacology, and psychopharmacology.

Mechanism of Action

5-ASP-OH HCl is a potent agonist of the 5-HT2A receptor. This receptor is a G-protein coupled receptor that is involved in various physiological processes related to cognition, emotion, and behavior. When 5-ASP-OH HCl binds to the 5-HT2A receptor, it activates the receptor, leading to the downstream activation of various signaling pathways. These pathways are involved in a variety of physiological processes, such as neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemical and Physiological Effects
5-ASP-OH HCl has been found to have a variety of biochemical and physiological effects. For example, it has been found to modulate the activity of the 5-HT2A receptor, leading to the downstream activation of various signaling pathways. These pathways are involved in a variety of physiological processes, such as neurotransmitter release, neuronal excitability, and synaptic plasticity. In addition, 5-ASP-OH HCl has been found to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

5-ASP-OH HCl has several advantages and limitations for laboratory experiments. One advantage is that it is a potent agonist of the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and behavioral processes. Additionally, it is relatively easy to synthesize and purify, making it an accessible compound for laboratory experiments. On the other hand, the effects of 5-ASP-OH HCl can vary depending on the experimental conditions, such as the concentration of the compound and the duration of exposure. In addition, the long-term effects of 5-ASP-OH HCl are not yet fully understood.

Future Directions

Given its potential applications in scientific research, there are a number of potential future directions for research on 5-ASP-OH HCl. For example, further studies could be conducted to better understand the long-term effects of 5-ASP-OH HCl on various physiological and behavioral processes. In addition, studies could be conducted to explore the potential of 5-ASP-OH HCl as a therapeutic agent for various neurological and psychiatric disorders. Additionally, further research could be conducted to identify additional uses for 5-ASP-OH HCl in the fields of neuroscience, pharmacology, and psychopharmacology.

Synthesis Methods

5-ASP-OH HCl can be synthesized in a two-step process from the starting material, 5-azaspiro[2.5]octan-6-ylmethanol (5-ASP-OH). The first step involves reacting 5-ASP-OH with hydrochloric acid to form 5-ASP-OH HCl. This reaction is typically performed in anhydrous conditions, using an excess of hydrochloric acid to ensure complete conversion. The second step involves purifying the product by recrystallization. This process involves dissolving the product in a solvent such as ethanol, followed by the addition of an appropriate precipitant such as diethyl ether. The resulting crystals can then be collected and washed with the solvent to yield a pure sample of 5-ASP-OH HCl.

Scientific Research Applications

5-ASP-OH HCl has been studied extensively for its potential applications in scientific research. It has been found to be a potent agonist of the 5-HT2A receptor, which is involved in various physiological processes related to cognition, emotion, and behavior. As such, 5-ASP-OH HCl has been studied for its potential applications in the fields of neuroscience, pharmacology, and psychopharmacology. In particular, it has been studied for its ability to modulate the activity of the 5-HT2A receptor, and its potential to be used as a tool for studying the role of this receptor in various physiological and behavioral processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{5-azaspiro[2.5]octan-6-yl}methanol hydrochloride' involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "6-bromohexan-1-ol", "piperidine", "sodium hydride", "hydrochloric acid", "methanol" ], "Reaction": [ "Step 1: React 6-bromohexan-1-ol with piperidine in the presence of sodium hydride to form 5-piperidin-1-ylpentan-1-ol.", "Step 2: Cyclize 5-piperidin-1-ylpentan-1-ol using hydrochloric acid to form 5-azaspiro[2.5]octan-6-ol.", "Step 3: Convert 5-azaspiro[2.5]octan-6-ol to {5-azaspiro[2.5]octan-6-yl}methanol hydrochloride by reacting it with methanol and hydrochloric acid." ] }

CAS RN

2763758-87-6

Product Name

{5-azaspiro[2.5]octan-6-yl}methanol hydrochloride

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.